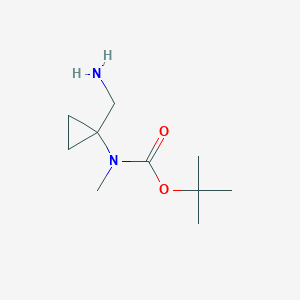![molecular formula C24H26ClN3O2 B2494542 1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-96-7](/img/structure/B2494542.png)
1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound of interest, due to its structural complexity, may serve as a potential inhibitor or modulator for various Cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors like this compound are crucial for understanding drug-drug interactions and predicting metabolic pathways, especially when coadministering multiple drugs. Highly selective inhibitors are vital for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, thereby aiding in the optimization of drug efficacy and safety (Khojasteh et al., 2011).
Heterocyclic Chemistry and Complex Formation
The compound belongs to a class that is significant in the field of heterocyclic chemistry. Heterocycles like benzimidazole, to which this compound is related, are known for their fascinating variability in chemistry and properties. They play critical roles in the synthesis of complex compounds, demonstrating a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such studies open avenues for investigating unknown analogues and expanding the scope of potential applications in medicinal chemistry and materials science (Boča et al., 2011).
Environmental Fate and Behavior of Organic Compounds
While not directly related to the specific compound , research into the environmental fate and behavior of similar organic compounds, such as parabens, provides insight into the persistence, biodegradability, and potential environmental impact of complex organic molecules. Understanding the degradation pathways and persistence of such compounds in aquatic environments can inform safer drug design and environmental risk assessments for pharmaceuticals and other chemical substances (Haman et al., 2015).
Synthetic and Biological Applications
The synthetic versatility of heterocyclic compounds, including those related to the compound of interest, is demonstrated by their use in the synthesis of a diverse array of biologically active molecules. Research in this area encompasses the development of methodologies for synthesizing phosphorylated derivatives of heterocycles, which exhibit a range of biological activities such as insecticidal, anti-blastic, sugar-lowering, and antihypertensive properties. This highlights the potential of such compounds for drug discovery and development (Abdurakhmanova et al., 2018).
Mechanism of Action
Benzimidazole derivatives
The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry and is a part of many biologically active compounds, including several marketed drugs . Benzimidazole derivatives have been reported to possess a wide range of biological activities, including antiviral, anticancer, antifungal, anti-inflammatory, and antibacterial effects .
Allyl group
The presence of an allyl group in a molecule can influence its reactivity and biological activity. Allyl groups can undergo various chemical reactions, such as oxidation and free radical reactions .
Properties
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-11-27-16-18(15-23(27)29)24-26-21-7-4-5-8-22(21)28(24)12-6-13-30-19-9-10-20(25)17(2)14-19/h3-5,7-10,14,18H,1,6,11-13,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYMYZWCJLPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)







![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)


